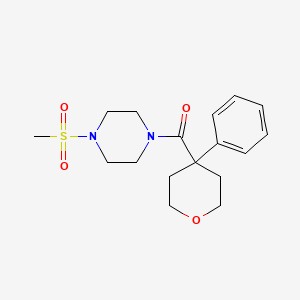
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.23. It is primarily used in proteomics research and is available for research purposes only .
Méthodes De Préparation
The synthesis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride involves the reaction of 2,5-dimethylpyrrolidine with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The resulting product is then purified and converted into its dihydrochloride salt form .
Analyse Des Réactions Chimiques
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Applications De Recherche Scientifique
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein structures and functions.
Drug Development: Researchers use this compound to develop new pharmaceuticals and study their effects.
Biological Studies: It is employed in various biological assays to understand cellular mechanisms and pathways.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride can be compared to other similar compounds such as:
Piperidine: A basic structure similar to the compound but without the dimethylpyrrolidine group.
2,5-Dimethylpyrrolidine: A component of the compound that contributes to its unique properties.
Other Piperidine Derivatives: Compounds with similar structures but different functional groups, which can result in varying chemical and biological activities.
This compound’s unique combination of the piperidine and dimethylpyrrolidine groups makes it particularly valuable for specific research applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11;;/h9-12H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHSBWKJKAGUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2CCCNC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B2632916.png)
